molecular formula C11H17BrO2 B13198309 Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Katalognummer: B13198309
Molekulargewicht: 261.15 g/mol
InChI-Schlüssel: DGBRBEDKSICPDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromobicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a bromine atom and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be synthesized through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is highly enantioselective and can be carried out under metal-free, mild, and operationally simple conditions. The reaction involves the use of an organic base to mediate the process, resulting in good to excellent yields with excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of a bromine atom and an ester group, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H17BrO2

Molekulargewicht

261.15 g/mol

IUPAC-Name

ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H17BrO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3

InChI-Schlüssel

DGBRBEDKSICPDF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C12CCC(CC1)(CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.